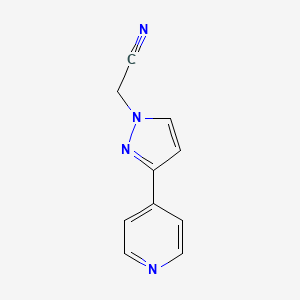
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Übersicht
Beschreibung
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2095410-75-4) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of the acetonitrile group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study investigated various pyrazole derivatives against Fusarium oxysporum , revealing that specific modifications in the structure could enhance antifungal efficacy. The compound demonstrated effective inhibition of fungal growth, suggesting its potential as an antifungal agent .
Anticancer Properties
The compound has shown promise in cancer research. A study highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent biomarkers for HeLa (cervical cancer) and L929 (normal fibroblast) cells. The ability to selectively target cancer cells while sparing normal cells is crucial for developing safer anticancer therapies .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, the interaction with cellular signaling pathways may lead to apoptosis in cancer cells or disrupt metabolic processes in fungi .
Case Study 1: Antifungal Efficacy
A detailed investigation into the antifungal properties of pyrazole derivatives was conducted, focusing on their mechanism against Fusarium oxysporum . The study utilized both in vitro assays and molecular docking studies to elucidate how structural variations influenced biological activity. Results indicated that certain derivatives exhibited up to 90% inhibition at specific concentrations, demonstrating their potential as effective antifungal agents.
Case Study 2: Cancer Cell Targeting
Another case study explored the application of pyrazolo[1,5-a]pyrimidines as fluorescent probes for imaging cancer cells. The study demonstrated that these compounds could selectively accumulate in cancerous tissues, providing a dual function as therapeutic agents and imaging tools. This approach not only aids in visualizing tumor growth but also enhances targeted drug delivery systems .
Research Findings Summary
Eigenschaften
IUPAC Name |
2-(3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWKEXAOFVJTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















